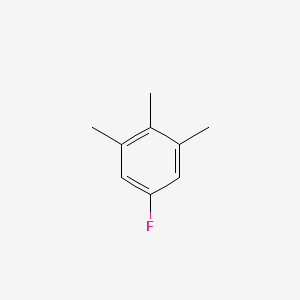

5-Fluoro-1,2,3-trimethylbenzene

Description

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds constitute a vital class of molecules with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine, the most electronegative element, into an aromatic ring can profoundly alter its physical, chemical, and biological properties. These changes can include increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can be strategically exploited in drug design and the development of advanced materials.

5-Fluoro-1,2,3-trimethylbenzene serves as an important example within this class, showcasing the impact of a single fluorine atom on a sterically hindered and electron-rich trimethylated benzene (B151609) core. The study of such molecules helps to elucidate the fundamental principles of aromatic fluorination and the resulting structure-activity relationships.

Significance as a Research Subject in Organic Chemistry

The significance of this compound in organic chemistry research lies in its utility as a model compound for studying the effects of fluorine substitution on reaction mechanisms and as a potential building block in the synthesis of more complex molecules. The presence of three methyl groups activates the aromatic ring towards electrophilic substitution, while the fluorine atom introduces a deactivating inductive effect and a directing influence. This dichotomy makes it an interesting substrate for investigating the regioselectivity of various chemical transformations.

Research into the synthesis and reactivity of this compound contributes to the broader understanding of how to selectively introduce fluorine into complex aromatic systems and how the presence of fluorine modulates the reactivity of neighboring functional groups.

Historical Perspectives on Substituted Fluorobenzene (B45895) Research

The field of organofluorine chemistry has a rich history, with the first synthesis of a fluorinated organic compound dating back to the 19th century. Early research was often hampered by the challenges of handling highly reactive fluorinating agents. The development of milder and more selective fluorination methods in the 20th century, such as the Balz-Schiemann reaction, which utilizes diazonium salts, and the advent of electrophilic fluorinating agents like Selectfluor, revolutionized the field.

The study of substituted fluorobenzenes has been instrumental in understanding the fundamental principles of aromatic chemistry. The unique electronic properties of the fluorine substituent—strong inductive electron withdrawal (-I) and moderate resonance electron donation (+M)—have been a subject of extensive investigation, leading to a deeper understanding of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The historical progression of this research has paved the way for the synthesis and study of increasingly complex fluorinated aromatic molecules like this compound.

Detailed Research Findings

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its chemistry can be inferred and understood through the established principles of organic chemistry and the known reactivity of related compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the introduction of fluorine onto an aromatic ring.

One potential route is the electrophilic fluorination of 1,2,3-trimethylbenzene (B126466) (hemimellitene). Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. The three methyl groups are activating and ortho-, para-directing. Therefore, direct fluorination would be expected to yield a mixture of isomers, including 4-fluoro- (B1141089) and this compound. The separation of these isomers would be a critical step in obtaining the pure desired product.

Another viable and often more regioselective method is the Balz-Schiemann reaction . This would involve the diazotization of 3,4,5-trimethylaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce the fluorine atom at the desired position. This multi-step synthesis offers greater control over the final substitution pattern.

A variation of this approach is the Sandmeyer reaction , where the diazonium salt is treated with a fluoride (B91410) source, often in the presence of a copper catalyst. wikipedia.orgnih.gov

A documented, though low-yielding, synthesis involves the direct fluorination of 1,2,3-trimethylbenzene using a mixture of xenon difluoride and hydrogen fluoride, where this compound is obtained as a byproduct.

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is scarce in the literature. However, the expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons would likely appear as singlets or narrowly split doublets in the aromatic region (typically 6.5-7.5 ppm). The three methyl groups would give rise to three distinct singlets in the aliphatic region (around 2.0-2.5 ppm). The coupling of the aromatic protons with the fluorine atom would result in characteristic splitting patterns (J-coupling).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The chemical shifts of the aromatic carbons would be influenced by both the methyl groups and the fluorine atom.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₉H₁₁F). The fragmentation pattern would likely involve the loss of a methyl group ([M-15]+) and potentially other fragments resulting from the cleavage of the aromatic ring.

Infrared Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and a strong absorption band corresponding to the C-F stretching vibration, typically in the region of 1000-1400 cm⁻¹.

Interactive Data Tables

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (2H, singlets/doublets, ~6.5-7.5 ppm with H-F coupling), Methyl protons (3 x 3H, singlets, ~2.0-2.5 ppm) |

| ¹³C NMR | 9 distinct signals, C-F bond showing a large ¹JCF coupling constant |

| Mass Spectrometry | Molecular ion (M+) peak, [M-15]+ fragment peak |

| Infrared Spectroscopy | C-H (aromatic and aliphatic), C=C (aromatic), and strong C-F stretching bands |

Table 2: Physical Properties of 1,2,3-Trimethylbenzene (Starting Material)

| Property | Value |

| Molecular Formula | C₉H₁₂ |

| Molecular Weight | 120.19 g/mol |

| Boiling Point | 176 °C |

| Melting Point | -25.4 °C |

| Density | 0.894 g/mL |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52547-91-8 |

|---|---|

Molecular Formula |

C9H11F |

Molecular Weight |

138.18 g/mol |

IUPAC Name |

5-fluoro-1,2,3-trimethylbenzene |

InChI |

InChI=1S/C9H11F/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 |

InChI Key |

UXSXDXAQKQEYIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 1,2,3 Trimethylbenzene

Electrophilic Fluorination Approaches

Electrophilic fluorination stands as a primary strategy for the introduction of fluorine onto an aromatic ring. This approach involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source.

Direct Fluorination with Elemental Fluorine in Catalytic Systems

Direct fluorination using elemental fluorine (F₂) is a powerful method, though it requires careful control due to the high reactivity of fluorine gas. youtube.com The use of catalytic systems helps to moderate the reactivity and improve the selectivity of the fluorination process. For aromatic systems, the reaction is often performed in solvents that can stabilize the highly reactive fluorine, such as acetonitrile (B52724) or formic acid. google.com Microreactor technology has emerged as a particularly effective technique for direct fluorination, offering enhanced safety, mixing, and heat transfer, which are crucial for controlling these highly exothermic reactions. lookchem.com

The mechanism of direct fluorination of aromatic compounds is believed to proceed through an electrophilic substitution pathway. lookchem.com The fluorine molecule, often activated by a catalyst or a polar solvent, is attacked by the electron-rich aromatic ring, leading to the formation of a carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu Subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the fluorinated product. msu.edu

Electrophilic Fluorination of Methyl-Substituted Benzenes

The presence of methyl groups on a benzene (B151609) ring influences the outcome of electrophilic fluorination. Methyl groups are activating substituents, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. msu.edu This enhanced nucleophilicity generally leads to faster reaction rates compared to unsubstituted benzene. libretexts.org

The directing effect of the methyl groups is also a critical factor. Methyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In the case of 1,2,3-trimethylbenzene (B126466), the positions are not equivalent, and a mixture of isomers can be expected. The distribution of these isomers is influenced by both steric and electronic factors. libretexts.org

A variety of electrophilic fluorinating reagents have been developed to offer greater control and safety compared to elemental fluorine. These reagents typically feature a fluorine atom attached to an electron-withdrawing group, which makes the fluorine atom electrophilic. Common examples include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and salts containing a cationic nitrogen, such as Selectfluor® (F-TEDA-BF₄). wikipedia.orgalfa-chemistry.com These reagents are generally solids that are easier to handle and offer a range of reactivities. organicreactions.orgrsc.org

The general mechanism for electrophilic fluorination with these reagents involves the attack of the π-electrons of the benzene ring on the electrophilic fluorine atom. vaia.com This leads to the formation of a resonance-stabilized carbocation intermediate. msu.edu A weak base present in the reaction mixture then removes a proton from the carbocation to yield the final fluorinated aromatic compound. masterorganicchemistry.com

Fluorodemethylation Strategies and Analogues

Fluorodemethylation is a synthetic strategy that involves the replacement of a methyl group with a fluorine atom. While less common than direct C-H fluorination, it can be a useful method in certain contexts. For instance, 2-fluoro-1,3,5-trimethylbenzene (B1295194) can be synthesized through the fluorodemethylation of 1,3,5-trimethoxybenzene (B48636) using fluorinating agents like F-TEDA. smolecule.com

Derivatization from 1,2,3-Trimethylbenzene Precursors

The synthesis of 5-fluoro-1,2,3-trimethylbenzene can be achieved through the derivatization of its non-fluorinated precursor, 1,2,3-trimethylbenzene, also known as hemimellitene. wikipedia.orgvedantu.com This aromatic hydrocarbon occurs naturally in coal tar and petroleum and can also be produced by the methylation of toluene (B28343) and xylenes. wikipedia.org

The direct electrophilic fluorination of 1,2,3-trimethylbenzene is a primary route. Given that the methyl groups are ortho-, para-directing and activating, the fluorination is expected to be facile. msu.edulibretexts.org The substitution will preferentially occur at the positions activated by the methyl groups. The primary challenge in this approach is achieving regioselectivity to favor the formation of the desired 5-fluoro isomer over other possible isomers.

Regioselective Synthesis and Isomer Control Studies

Achieving regioselectivity in the synthesis of substituted aromatic compounds is a significant challenge in organic synthesis. In the case of this compound, controlling the position of fluorination on the 1,2,3-trimethylbenzene ring is crucial. The three methyl groups direct incoming electrophiles to the available ortho and para positions. libretexts.org

Several strategies can be employed to control the regioselectivity of the fluorination reaction. One approach is the use of directing groups, which can guide the fluorinating agent to a specific position on the aromatic ring. Another strategy involves the use of specific catalysts or reaction conditions that favor the formation of one isomer over others. For example, palladium-catalyzed fluorination methods have been developed that can provide high yields of aryl fluorides from aryl triflates at room temperature. acs.org While these methods have shown promise, the formation of regioisomeric fluoride (B91410) side products can still be an issue. acs.org

Boron-directed benzannulation methods have also been explored as a regioselective route to fluoroalkyl aromatic compounds. nih.gov This strategy involves the cycloaddition of a boron-containing diene with a fluorinated alkyne, where the final position of the fluorine is dictated by the reaction partners rather than the inherent preference of a pre-existing aromatic ring. nih.gov Furthermore, methods for the regioselective synthesis of other fluorinated heterocyclic compounds, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles, have been developed using synthetic surrogates of α-fluoroalkynes. rsc.org

Reaction Mechanisms and Pathways of 5 Fluoro 1,2,3 Trimethylbenzene

Electrophilic Aromatic Substitution Dynamics

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium or arenium ion, followed by the removal of a proton to restore aromaticity. byjus.comuci.edu The substituents already present on the ring significantly influence both the rate of reaction and the position of the new substituent. ucalgary.ca

Influence of Fluorine and Methyl Substituents on Aromatic Ring Reactivity

Methyl Groups (-CH₃): Alkyl groups, such as methyl, are considered activating substituents. libretexts.org They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. This increased electron density, or nucleophilicity, makes the ring more attractive to incoming electrophiles, thus increasing the rate of reaction compared to unsubstituted benzene. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| -CH₃ (x3) | Electron-donating | N/A (Hyperconjugation) | Activating |

| -F (x1) | Electron-withdrawing | Electron-donating | Deactivating |

Regioselectivity and Directing Effects in Substitution Reactions

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. youtube.com In 5-Fluoro-1,2,3-trimethylbenzene, the only available positions for substitution are C4 and C6.

Methyl Groups: As activating groups, methyl substituents are ortho, para-directors. youtube.com

The methyl group at C1 directs to C2 (ortho, blocked), C6 (ortho), and C4 (para).

The methyl group at C2 directs to C1 and C3 (ortho, blocked).

The methyl group at C3 directs to C2 (ortho, blocked) and C4 (ortho).

Fluorine Atom: Despite being deactivating, halogens are also ortho, para-directors because their resonance effect, which donates electron density, is most pronounced at the ortho and para positions. uci.edu

The fluorine atom at C5 directs to C4 (ortho) and C6 (ortho).

To predict the final regiochemical outcome, we must consider the combined influence of these directing effects.

| Position | Directing Influence From |

| C4 | -CH₃ at C1 (para), -CH₃ at C3 (ortho), -F at C5 (ortho) |

| C6 | -CH₃ at C1 (ortho), -F at C5 (ortho) |

Both the C4 and C6 positions are activated by multiple substituents. However, the C4 position benefits from the directing influence of three groups (two methyls and one fluorine), while the C6 position is targeted by two groups (one methyl and one fluorine). Furthermore, electrophilic attack at the C6 position may experience greater steric hindrance due to its position between the C1-methyl group and the C5-fluorine atom. fiveable.me Therefore, electrophilic substitution is expected to occur preferentially at the C4 position.

Mechanistic Insights into Benzenonium Ion Intermediates

The directing effects of substituents can be explained by examining the stability of the benzenonium ion intermediates formed during the reaction. uci.edu The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction pathway.

Attack at C4: When the electrophile attacks at the C4 position, the positive charge in the resulting benzenonium ion is delocalized across the ring, with resonance structures placing the charge at C1, C3, and C5. The placement of the positive charge on carbons bearing the methyl and fluoro substituents is particularly important for stability. The methyl groups at C1 and C3 can effectively stabilize the adjacent positive charge through induction and hyperconjugation. The fluorine at C5 can help stabilize an adjacent positive charge through resonance donation of its lone pair electrons, despite its unfavorable inductive effect.

Attack at C6: Attack at the C6 position generates a benzenonium ion where the positive charge is delocalized to C1, C3, and C5. In this case, the methyl group at C1 directly bears and stabilizes the positive charge in one of the key resonance structures.

A detailed analysis of all resonance contributors for both pathways indicates that the intermediate formed from attack at C4 is better stabilized by the combined electronic effects of the substituents. The convergence of directing effects from three separate groups onto the C4 position leads to a more stable transition state and benzenonium ion, making it the major product.

Nucleophilic Aromatic Substitution Considerations

While less common than electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) can occur on aromatic rings, particularly those that are electron-deficient. libretexts.orgwikipedia.org This reaction typically requires a good leaving group and the presence of strong electron-withdrawing groups on the ring to activate it towards attack by a nucleophile. wikipedia.org

Role of Electron-Withdrawing Fluorine in Nucleophilic Activation

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. libretexts.org The first, rate-determining step is the attack of the nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comscienceinfo.com Aromaticity is temporarily lost in this step. In the second, faster step, the leaving group departs, and aromaticity is restored. scienceinfo.com

Fluorine plays a unique and crucial role in SNAr reactions. Although the C-F bond is very strong and fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions, it is often the best leaving group among the halogens for SNAr. wikipedia.orgyoutube.com This is because the reaction's rate is determined not by the breaking of the C-LG bond, but by the initial nucleophilic attack. libretexts.orgmasterorganicchemistry.com Fluorine's intense electron-withdrawing inductive effect makes the carbon atom it is attached to highly electrophilic and strongly activates the ring toward nucleophilic attack. stackexchange.com This effect also helps to stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step. stackexchange.com

In the case of this compound, the fluorine atom could potentially serve as a leaving group in an SNAr reaction. However, the presence of three electron-donating methyl groups strongly counteracts the activating effect of the fluorine. These methyl groups enrich the ring with electron density, making it a poor substrate for nucleophilic attack. Therefore, SNAr reactions on this compound would be extremely difficult and would likely require exceptionally harsh conditions or the presence of additional, powerful electron-withdrawing groups on the ring. scienceinfo.com

| Factor | Influence on SNAr Reactivity of this compound |

| Fluorine as Leaving Group | Activating: Strong inductive effect stabilizes the Meisenheimer intermediate. |

| Three Methyl Groups | Deactivating: Electron-donating nature destabilizes the negative charge of the intermediate. |

Exploration of Potential Benzyne Intermediates in Analogous Systems

An alternative pathway for nucleophilic aromatic substitution, especially for aryl halides lacking strong activating groups, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. youtube.com This mechanism is favored by the use of very strong bases, such as sodium amide (NaNH₂). youtube.comyoutube.com

The process begins with the strong base abstracting a proton from a carbon atom ortho to the leaving group. youtube.com This is followed by the elimination of the leaving group (e.g., F⁻), resulting in the formation of a formal triple bond within the benzene ring, creating the benzyne intermediate. youtube.com This intermediate is highly strained and reactive. In the final step, the nucleophile attacks one of the two carbons of the triple bond, followed by protonation to yield the product. youtube.com

For this compound, a benzyne intermediate could theoretically be formed by the abstraction of a proton from either C4 or C6, followed by the elimination of the fluoride ion from C5. This would result in a 1,2,3-trimethylbenzyne intermediate. The subsequent addition of a nucleophile could then occur at either C4 or C5, potentially leading to a mixture of regioisomeric products. youtube.com The formation and reaction of benzynes are well-documented for various fluoroaromatic compounds. nih.govjst.go.jprsc.org However, the viability of this pathway for this compound would depend on the specific reaction conditions and the ability of a strong base to deprotonate the ring despite the presence of the methyl groups.

Oxidation Pathways and Functional Group Transformations

The oxidation of this compound can proceed through several pathways, primarily involving the methyl groups, as the aromatic ring is generally resistant to oxidation under typical conditions. The fluorine substituent, being electron-withdrawing, can influence the reactivity of the aromatic ring and the benzylic positions of the methyl groups.

One of the primary oxidation pathways involves the benzylic oxidation of the methyl groups. libretexts.orglibretexts.org Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbons. libretexts.orglibretexts.org This reaction is known to proceed via a radical mechanism, and the presence of a benzylic hydrogen is a prerequisite. libretexts.org Given that all three methyl groups in this compound have benzylic hydrogens, they are all susceptible to oxidation. The reaction typically proceeds to form carboxylic acids. For instance, oxidation of one methyl group would yield 3-fluoro-2,6-dimethylbenzoic acid. Further oxidation could lead to the formation of dicarboxylic or even tricarboxylic acids. The specific product distribution would depend on the reaction conditions, including the stoichiometry of the oxidizing agent and the temperature.

The fluorine atom's electron-withdrawing nature can have a modest effect on the rate of benzylic oxidation. While the precise impact on this compound is not extensively documented, studies on related fluorinated aromatic compounds suggest that the fluorine atom can slightly deactivate the benzylic positions towards oxidation.

Another potential transformation at the benzylic position is radical fluorination. beilstein-journals.org Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, often in the presence of a radical initiator, can introduce a fluorine atom at the benzylic position. beilstein-journals.org This would lead to the formation of compounds like 1-(fluoromethyl)-5-fluoro-2,3-dimethylbenzene. This transformation is significant as it allows for the introduction of an additional fluorine atom, which can further modify the compound's properties.

It is also plausible that under specific catalytic conditions, selective oxidation of one methyl group to an aldehyde could be achieved. For instance, iridium(III) complexes have been shown to catalyze the benzylic C-H oxidation of mesitylene (B46885) to form 3,5-dimethylbenzaldehyde. caltech.edu A similar approach could potentially be applied to this compound to yield 3-fluoro-2,6-dimethylbenzaldehyde.

The following table summarizes the potential oxidation pathways and functional group transformations of this compound.

| Reagent(s) | Transformation | Product(s) |

| KMnO₄ or H₂CrO₄ | Benzylic oxidation of methyl group(s) | 3-Fluoro-2,6-dimethylbenzoic acid, and further oxidized products |

| NFSI or Selectfluor® with radical initiator | Benzylic C-H fluorination | 1-(Fluoromethyl)-5-fluoro-2,3-dimethylbenzene |

| Iridium(III) catalyst with a terminal oxidant | Selective benzylic C-H oxidation | 3-Fluoro-2,6-dimethylbenzaldehyde |

Transition Metal-Catalyzed Coupling Reactions of Fluorinated Arene Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), on the aromatic ring. The fluorine atom already present on the ring can influence the reactivity of the molecule in these coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.orgtcichemicals.com A hypothetical reaction would involve the coupling of a halogenated derivative of this compound (e.g., 1-bromo-5-fluoro-2,3,4-trimethylbenzene) with an arylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition of the aryl halide to the palladium(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.org For a halogenated this compound derivative, this reaction would provide a route to substituted anilines. The general mechanism is similar to other palladium-catalyzed cross-couplings. libretexts.org The choice of ligand on the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com A halogenated derivative of this compound could be coupled with various alkenes to form substituted stilbene-like structures. The reaction mechanism involves the oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgchemrxiv.org This would allow for the introduction of an alkynyl group onto the aromatic ring of a halogenated this compound. The reaction is typically carried out under mild conditions. wikipedia.org

The following table provides an overview of these potential transition metal-catalyzed coupling reactions with a hypothetical halogenated derivative of this compound.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst with a phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Aryl amine |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl alkyne |

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 1,2,3 Trimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the chemical environment of specific nuclei. For 5-Fluoro-1,2,3-trimethylbenzene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

In the ¹H NMR spectrum of a related compound, 1,3,5-trimethylbenzene (mesitylene), the aromatic protons appear as a singlet at approximately 6.78 ppm, and the methyl protons also produce a singlet at around 2.26 ppm, reflecting the high symmetry of the molecule. docbrown.info For this compound, the introduction of a fluorine atom breaks this symmetry, leading to a more complex spectrum. The aromatic protons are no longer chemically equivalent and are expected to show distinct signals, likely appearing as multiplets due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts of the methyl groups will also be affected, with the two methyl groups ortho to the fluorine atom being equivalent and the one para to it being in a different chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| Methyl (ortho to F) | 2.2 - 2.4 | Singlet or Doublet |

Note: The actual spectrum may vary depending on the solvent and the spectrometer frequency. The multiplicity of the methyl groups will depend on the magnitude of the through-space H-F coupling.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In 1,3,5-trimethylbenzene, due to its symmetry, only three distinct carbon signals are observed: one for the methyl carbons, one for the substituted aromatic carbons, and one for the unsubstituted aromatic carbons. docbrown.info The introduction of the fluorine atom in this compound lowers the symmetry, resulting in a greater number of unique carbon signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom (nJCF, where n > 1).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Coupling to ¹⁹F |

|---|---|---|

| C-F | 155 - 165 | Large ¹JCF |

| C-CH₃ (ortho to F) | 130 - 140 | Smaller nJCF |

| C-H | 110 - 125 | Smaller nJCF |

| C-CH₃ (para to F) | 125 - 135 | Smaller nJCF |

Note: Chemical shifts are approximate and can be influenced by the solvent.

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy with a wide chemical shift range, making ¹⁹F NMR a powerful tool for studying fluorine-containing compounds. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the three methyl groups on the benzene (B151609) ring. The fluorine signal will be split by coupling to the ortho and meta protons, providing valuable information about the substitution pattern on the aromatic ring. wikipedia.org The large dispersion of chemical shifts in ¹⁹F NMR is particularly advantageous in distinguishing between different fluorinated isomers. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of aromatic compounds typically shows characteristic bands for C-H stretching, C=C ring stretching, and out-of-plane C-H bending. For 1,3,5-trimethylbenzene, prominent IR absorptions are observed for aromatic C-H stretching (3080-3030 cm⁻¹), alkyl C-H stretching (2975-2845 cm⁻¹), and C=C ring vibrations (around 1600 and 1500 cm⁻¹). docbrown.info In this compound, the presence of the C-F bond will give rise to a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), which can aid in confirming the isomer's identity. docbrown.info Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data by providing information on the symmetric vibrations of the molecule, such as the breathing mode of the benzene ring. nih.govchemicalbook.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkyl C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (138.18 g/mol ). nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk For trimethylbenzene isomers, a common fragmentation pathway involves the loss of a methyl group (CH₃) to form a stable benzylic or tropylium-like cation, resulting in a prominent peak at m/z 105. nih.govnist.gov In the case of this compound, other fragmentation pathways may include the loss of a fluorine atom or other neutral fragments. The high-resolution mass spectrum can confirm the elemental composition of the molecular ion and its fragments. copernicus.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 138 | [C₉H₁₁F]⁺ (Molecular Ion) |

| 123 | [C₈H₈F]⁺ (Loss of CH₃) |

| 119 | [C₉H₁₀]⁺ (Loss of F) |

Note: The relative intensities of the peaks will depend on the ionization method and energy.

Advanced Spectroscopic Techniques

The intricate details of the electronic structure and dynamics of molecules like this compound can be further probed using advanced spectroscopic methods that go beyond routine characterization. These techniques provide insights into the behavior of the molecule in its excited states and in the isolated, gas-phase environment, free from solvent interactions. While direct experimental data for this compound using the following advanced techniques are not readily found in the surveyed literature, their application to this molecule can be understood through the principles of the techniques and by drawing parallels with studies on analogous compounds such as fluorobenzene (B45895) and other substituted benzenes.

Two-Photon Spectroscopy for Excited State Analysis

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited electronic state. This technique is a powerful tool for accessing excited states that are forbidden by one-photon absorption selection rules, thus providing a more complete picture of the molecule's electronic structure. huji.ac.il The analysis of two-photon spectra can yield valuable information about the symmetry of excited states and the vibronic coupling pathways.

In the context of this compound, two-photon spectroscopy would be instrumental in probing the excited states derived from the benzene π-system. The substitution pattern (a fluorine atom and three methyl groups) lowers the symmetry of the benzene ring, which can lead to changes in the selection rules and the energies of the excited states compared to benzene or fluorobenzene. acs.org

Expected Research Findings:

By applying two-photon spectroscopy to this compound, researchers could:

Identify and characterize excited states: Determine the energies and symmetries of excited states that are not accessible via conventional one-photon UV-Vis spectroscopy.

Investigate vibronic coupling: Analyze the vibrational structure within the two-photon absorption spectrum to understand how electronic and vibrational motions are coupled in the excited state. This is particularly relevant for understanding intramolecular energy redistribution.

Probe substituent effects: Compare the two-photon absorption spectrum of this compound with that of benzene, fluorobenzene, and other trimethylbenzene isomers to systematically study the influence of the fluorine and methyl substituents on the electronic properties of the benzene ring.

While a specific two-photon absorption spectrum for this compound is not available, a hypothetical data table can be constructed to illustrate the type of information that would be obtained. The predicted transitions are based on the known electronic states of substituted benzenes.

Interactive Data Table: Hypothetical Two-Photon Absorption Data for this compound

| Excited State (Symmetry) | Two-Photon Energy (cm⁻¹) | Relative Cross-Section | Key Vibrational Couplings |

| S₁ (A') | ~40,000 | Low | Ring breathing, C-F stretch |

| S₂ (A'') | ~48,000 | High | Ring deformation, CH₃ torsion |

| S₃ (A') | ~55,000 | Medium | C-C stretch, C-H in-plane bend |

Note: This table is a hypothetical representation to illustrate the data obtained from a two-photon spectroscopy experiment. The exact values would need to be determined experimentally.

Corona Excited Supersonic Expansion (CESE) for Gas Phase Molecular Spectra

Corona Excited Supersonic Expansion (CESE) is a powerful technique for obtaining high-resolution vibronic emission spectra of molecules in the gas phase. nih.govidpublications.org In a CESE experiment, a precursor molecule, seeded in a carrier gas like helium, is subjected to a corona discharge as it expands into a vacuum. This process generates electronically excited species that are subsequently cooled to very low rotational and vibrational temperatures by the supersonic expansion. idpublications.org The resulting simplified spectra allow for precise determination of ground state vibrational frequencies and the energies of low-lying electronic states. researchgate.net

For a molecule like this compound, CESE could be employed to study its vibronic structure with high precision. The precursor, this compound, would be introduced into the CESE source to generate its excited state. The resulting emission spectrum would reveal a series of sharp peaks corresponding to transitions from the lowest vibrational level of the first excited electronic state (S₁) to various vibrational levels of the ground electronic state (S₀).

Detailed Research Findings from CESE:

A CESE study of this compound would be expected to yield:

Precise S₁-S₀ Transition Energy: The origin band of the CESE spectrum would provide a very accurate value for the energy difference between the ground and first excited electronic states in an unperturbed environment.

Ground State Vibrational Frequencies: The spacings between the origin band and other peaks in the spectrum correspond to the fundamental vibrational frequencies of the molecule in its electronic ground state. This provides detailed information about the molecular structure and bonding.

Vibronic Coupling in the S₁ State: The relative intensities of the vibronic bands can offer insights into the geometry changes that occur upon electronic excitation.

Based on studies of similar molecules like m-ethylbenzyl radical and various trimethylbenzene derivatives, a table of expected ground state vibrational frequencies for this compound that could be determined by CESE is presented below. nih.govidpublications.org

Interactive Data Table: Predicted Ground State Vibrational Frequencies for this compound from a CESE Experiment

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν₁ | ~520 | Ring deformation |

| ν₂ | ~730 | C-F stretching |

| ν₃ | ~1000 | Ring breathing |

| ν₄ | ~1250 | C-H in-plane bending |

| ν₅ | ~1450 | CH₃ deformation |

| ν₆ | ~3050 | C-H stretching |

Note: This table contains predicted values based on characteristic frequencies for substituted benzenes. Experimental verification is required.

Computational and Theoretical Chemistry Studies of 5 Fluoro 1,2,3 Trimethylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for 5-Fluoro-1,2,3-trimethylbenzene, from its three-dimensional shape to its spectroscopic characteristics.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, this involves finding the arrangement of atoms that corresponds to the lowest energy state.

The benzene (B151609) ring itself is expected to be nearly planar. The substitution of a fluorine atom and three methyl groups, however, introduces slight distortions to the idealized hexagonal symmetry of benzene. The carbon-fluorine bond and the adjacent carbon-carbon bonds will be altered due to fluorine's high electronegativity. In fluorobenzene (B45895), the C-F bond length is approximately 1.35 Å, and the adjacent C-C bonds are slightly shorter than those in benzene.

The three adjacent methyl groups at the C1, C2, and C3 positions introduce significant steric hindrance. This crowding influences the preferred rotational orientations (conformations) of the methyl groups to minimize repulsive forces. DFT calculations can precisely model these rotational barriers and identify the global minimum energy conformation.

Table 1: Predicted Molecular Geometry Parameters for this compound (Based on Analogous Compounds) This table presents expected values based on computational data for similar molecules like fluorobenzene and various trimethylbenzenes. Actual optimized values would require specific DFT calculations.

| Parameter | Expected Value Range | Description |

| C-F Bond Length | 1.35 - 1.39 Å | The bond between the fluorine atom and the C5 carbon of the benzene ring. |

| Ring C-C Bond Lengths | 1.38 - 1.41 Å | The bonds within the aromatic ring, with variations depending on proximity to substituents. |

| Ring C-C-C Angles | 118° - 122° | Internal angles of the benzene ring, distorted from the ideal 120° due to substituents. |

| C-CH₃ Bond Length | 1.50 - 1.52 Å | The bond connecting a methyl group to the aromatic ring. |

DFT calculations are highly effective at predicting the vibrational spectra (like Infrared and Raman) of molecules. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be used to interpret and assign peaks in experimentally obtained spectra.

For this compound, key predicted vibrational modes would include:

C-F Stretch: A characteristic vibration for the carbon-fluorine bond.

Aromatic C-H Stretch: Vibrations of the hydrogen atoms attached to the ring.

Methyl C-H Stretches: Both symmetric and asymmetric stretching modes within the three methyl groups.

Ring Vibrations: Complex modes involving the stretching and deformation of the entire benzene ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table shows representative frequency ranges for key functional groups. Precise values are dependent on the computational method and basis set used.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | C-H bonds in the methyl groups |

| C=C Ring Stretch | 1450 - 1600 | Aromatic ring breathing modes |

| C-F Stretch | 1100 - 1250 | Carbon-Fluorine bond |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the outermost electrons and is associated with the ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy site for accepting electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

In this compound, the electron-donating methyl groups will raise the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles compared to unsubstituted benzene. Conversely, the highly electronegative fluorine atom will lower the energy of both the HOMO and LUMO. The interplay of these opposing effects determines the final orbital energies and the size of the HOMO-LUMO gap. DFT calculations would show that the electron density of the HOMO is primarily located on the substituted benzene ring, particularly influenced by the activating methyl groups.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Beyond FMOs, quantum chemical calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its reactivity in chemical reactions.

The substituents dramatically influence the electron density distribution across the aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This pulls electron density from the ring through the sigma bond, resulting in a significant partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the C5 carbon to which it is attached.

Methyl Groups: These groups are electron-donating through both induction and hyperconjugation. They increase the electron density on the carbons they are attached to (C1, C2, C3) and on the ring as a whole.

This creates a complex electronic landscape. The strong electron withdrawal by fluorine is partially offset by the cumulative donation from the three methyl groups. A calculated electrostatic potential map would visualize these regions, showing negative potential (red) concentrated around the fluorine atom and areas of less negative or even slightly positive potential (blue/green) on the ring, particularly near the hydrogen atoms.

Computational chemistry can model the energetic profile of a potential chemical reaction, identifying the energies of reactants, products, transition states, and intermediates. This allows for the prediction of reaction mechanisms and product distributions.

For this compound, a common reaction to model would be electrophilic aromatic substitution (e.g., nitration or halogenation). The directing effects of the substituents would be paramount:

Methyl Groups: Activating and ortho, para-directing.

Fluorine: Deactivating but ortho, para-directing.

In this molecule, the positions ortho to the fluorine are C4 and C6, while the para position is C2 (which is already substituted). The positions ortho and para to the methyl groups are C4, C6, and the already substituted carbons. Therefore, the C4 and C6 positions are strongly activated by the cumulative directing effects of the methyl groups and are the most likely sites for electrophilic attack.

By calculating the activation energies for an electrophile attacking each possible position on the ring, a theoretical model can predict the most favorable reaction pathway and the major isomer(s) that will be formed. This provides invaluable insight into the molecule's reactivity without the need for extensive experimental work.

Theoretical Investigations of Methyl Rotor Dynamics in Substituted Arenes

Theoretical investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface associated with the rotation of each methyl group. The height of the energy barrier on this surface determines the rotational dynamics, distinguishing between nearly free rotors and hindered rotors.

In substituted benzenes, the rotational barrier of a methyl group is primarily influenced by steric and electronic interactions with its neighboring substituents. For a molecule like this compound, we can anticipate distinct rotational barriers for the three methyl groups due to their different chemical environments. The methyl group at the C2 position is flanked by two other methyl groups, leading to significant steric hindrance. In contrast, the methyl groups at the C1 and C3 positions are adjacent to a methyl group on one side and a fluorine or hydrogen atom on the other, respectively, suggesting lower rotational barriers compared to the C2 methyl group.

A pertinent example can be found in studies of other highly substituted benzene derivatives, such as 1,3-dibromo-2,4,6-trimethylbenzene. rsc.org In this molecule, the methyl group situated between two bromine atoms experiences a significantly different rotational potential compared to the other methyl groups. rsc.org Theoretical calculations for this compound have shown that the central methyl group has a small 6-fold rotation hindering potential, while the other methyl groups are highly hindered with a 3-fold potential. rsc.org This is attributed to the local symmetry and the nature of the interactions with the adjacent bromine atoms. rsc.org

For this compound, we can hypothesize a similar, albeit not identical, scenario. The fluorine atom is smaller than a bromine atom, and its electronic influence differs. However, the principle of steric hindrance would still dominate. The C2-methyl group is expected to have the highest rotational barrier due to the repulsive interactions with the flanking C1 and C3 methyl groups. The C1-methyl group's rotation will be influenced by the adjacent C2-methyl and the C6-hydrogen, while the C3-methyl group's rotation will be affected by the C2-methyl and the C4-hydrogen. The fluorine atom at the C5 position is not directly adjacent to any of the methyl groups and is expected to have a more subtle, long-range electronic influence on the rotational potentials.

The table below outlines the expected qualitative differences in the rotational barriers for the methyl groups in this compound based on the principles derived from studies of analogous compounds.

| Methyl Group Position | Adjacent Substituents | Expected Relative Rotational Barrier |

| C1 | C2-Methyl, C6-Hydrogen | Intermediate |

| C2 | C1-Methyl, C3-Methyl | High |

| C3 | C2-Methyl, C4-Hydrogen | Intermediate |

Table 1: Predicted Relative Rotational Barriers for Methyl Groups in this compound.

It is important to note that these are qualitative predictions. Detailed computational studies would be necessary to quantify the precise rotational barriers and to understand the full dynamic picture, including the potential for coupled rotations between the adjacent methyl groups. Such calculations would involve mapping the multi-dimensional potential energy surface and solving the Schrödinger equation for the nuclear motion to determine the energy levels associated with the methyl torsions.

Advanced Analytical Methodologies for 5 Fluoro 1,2,3 Trimethylbenzene Research

Chromatographic Separations Coupled with Spectrometric Detection

Chromatographic techniques are fundamental for separating 5-Fluoro-1,2,3-trimethylbenzene from complex mixtures, while spectrometric detection provides the necessary sensitivity and selectivity for its identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. medistri.swisschemijournal.com In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint. acs.orgnih.gov

The analysis of halogenated volatile organic compounds (HVOCs), a class to which this compound belongs, is a common application of GC-MS. acs.orgacs.org For instance, headspace GC-MS can be employed for the analysis of HVOCs in aqueous samples, simulating environmental contamination scenarios. acs.org This technique involves analyzing the vapor phase above a liquid sample, which is particularly useful for volatile compounds. acs.org The use of specific capillary columns, such as a DB-1-MS, and programmed temperature ramps can achieve effective separation of various HVOCs. acs.orgacs.org

The sensitivity of GC-MS allows for the detection of trace levels of halogenated compounds. usgs.gov For enhanced sensitivity, especially in complex matrices, techniques like single ion monitoring (SIM) can be utilized, focusing the mass spectrometer on specific ions characteristic of the target analyte. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Halogenated Volatile Organic Compound Analysis

| Parameter | Value/Description | Reference |

| Column | Agilent DB-1-MS (15 m, 0.25 mm, 0.25 µm) | acs.orgacs.org |

| Carrier Gas | Helium | acs.orgacs.org |

| Flow Rate | 1.2 mL/min | acs.orgacs.org |

| Injection Mode | Split (e.g., 50:1 ratio) | acs.orgacs.org |

| Temperature Program | 40 °C (1 min), then ramp to 95 °C | acs.orgacs.org |

| Detector | Mass Spectrometer (Full Scan or SIM mode) | acs.orgacs.org |

| Ionization Mode | Electron Impact (EI) | diva-portal.org |

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach for a broader range of analytes, including less volatile and thermally labile compounds. nih.govpfasolutions.org LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by detection with a mass spectrometer. nih.gov

For fluorinated compounds, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity. researchgate.netnih.govchromatographyonline.com This is crucial for analyzing complex environmental and biological samples where target analytes may be present at very low concentrations. pfasolutions.orgresearchgate.net The technique has been successfully applied to the analysis of various per- and polyfluoroalkyl substances (PFAS) in matrices like wastewater and biological samples. nih.govnih.gov

Different ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS to generate ions from the analytes in the liquid phase. researchgate.netdiva-portal.org The choice of ionization mode (positive or negative) depends on the chemical nature of the analyte. researchgate.net For comprehensive analysis, both targeted and non-targeted LC-MS approaches can be employed. chromatographyonline.com Targeted analysis focuses on specific known compounds, while non-targeted screening helps in identifying unknown or unexpected fluorinated residuals. chromatographyonline.com

Hyphenated Techniques for Enhanced Resolution and Sensitivity

The coupling of two or more analytical techniques, known as hyphenation, significantly enhances the analytical capabilities for complex samples. chemijournal.comresearchgate.net GC-MS and LC-MS are prime examples of hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. chemijournal.com These techniques offer improved specificity and sensitivity compared to using either technique alone. chemijournal.com

Other hyphenated methods that could be relevant for the analysis of this compound and related compounds include:

GC-FTIR (Gas Chromatography-Fourier Transform Infrared Spectroscopy): This technique provides information about the functional groups present in the separated compounds. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): LC-NMR allows for the detailed structural elucidation of separated compounds. researchgate.net

Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly higher resolution for very complex mixtures by using two different GC columns. researchgate.net

The choice of a specific hyphenated technique depends on the analytical problem, the nature of the analyte, and the complexity of the sample matrix. chemijournal.com

Trace Analysis and High-Sensitivity Detection in Complex Matrices

Analyzing trace levels of this compound in complex matrices like environmental water, soil, or biological tissues presents significant challenges due to the presence of interfering substances. nih.govtechnologynetworks.com Achieving high sensitivity and selectivity is paramount.

Several strategies are employed to enhance the detection of trace analytes:

Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-phase microextraction (LPME) are used to pre-concentrate the analyte and remove matrix interferences. researchgate.net

Instrumental Advances: Modern mass spectrometers, including triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) instruments like time-of-flight (TOF) and Orbitrap, offer exceptional sensitivity and selectivity. pfasolutions.orgchromatographyonline.com

Selective Detection Modes: In mass spectrometry, techniques like selected reaction monitoring (SRM) in MS/MS systems provide very high selectivity by monitoring a specific fragmentation transition of the target analyte, minimizing background noise. thermofisher.com

For instance, the analysis of polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with this compound, in environmental and biological samples often requires extensive cleanup procedures and highly sensitive detection methods to reach detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov

Method Validation and Quality Assurance in Analytical Research

To ensure the reliability and accuracy of analytical results, rigorous method validation and quality assurance (QA) practices are essential. solubilityofthings.comchemistai.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. consultantiso17025.comeuropa.eu This is a critical requirement for laboratories seeking accreditation under standards like ISO/IEC 17025. consultantiso17025.comdemarcheiso17025.comaoac.org

Key parameters evaluated during method validation include:

Accuracy: The closeness of the measured value to the true value. chemistai.orgeuropa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. chemistai.orgeuropa.eu This includes repeatability (within-laboratory) and reproducibility (between-laboratory). aoac.org

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu

Chemical Applications and Utility in Academic Organic Synthesis

Building Block in Complex Molecular Construction

As a stable, fluorinated aromatic compound, 5-Fluoro-1,2,3-trimethylbenzene serves as a key starting material or intermediate in multi-step synthetic sequences. Its structure is particularly suited for creating molecules where steric hindrance and specific electronic properties are desired.

The strategic placement of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical development, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.gov this compound acts as a foundational scaffold for introducing a fluorinated hemimellitene moiety into larger, more complex structures. The synthesis of novel organofluorine compounds often relies on the use of such pre-fluorinated building blocks. nist.gov The compound's aromatic ring can undergo further functionalization, allowing chemists to build out complex side chains while retaining the core fluorinated structure, leading to the creation of advanced, highly substituted aromatic compounds.

Organic scaffolds are core molecular frameworks upon which diverse functional groups are built to create libraries of compounds for drug discovery and materials science. The 1,2,3-trimethylbenzene (B126466) (hemimellitene) framework itself is a recognized scaffold. ca.govwikipedia.org The introduction of a fluorine atom to this scaffold, as in this compound, provides an intermediate with altered reactivity and properties. This allows for the synthesis of unique molecular skeletons that are not readily accessible from its non-fluorinated counterpart. The fluorine atom can direct further substitution reactions on the aromatic ring or modify the electronic properties of the final scaffold, influencing its three-dimensional structure and interaction with biological targets.

Development of Research Probes and Labeled Compounds

The fluorine-19 (¹⁹F) isotope is exceptionally well-suited for Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org It has a nuclear spin of ½, constitutes 100% of natural fluorine, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org

A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly wider than that of proton (¹H) NMR. wikipedia.org This large dispersion means that even subtle changes in the local electronic environment of a fluorine atom can lead to large, easily observable changes in its NMR signal. biophysics.org Consequently, a molecule like this compound, which contains a single fluorine atom, can serve as an effective research probe. huji.ac.il By incorporating this compound into a larger system (e.g., a drug candidate or a biopolymer), researchers can use the sharp, sensitive signal of its single fluorine atom to monitor processes such as protein-ligand binding, conformational changes, or metabolic activity without interference from background signals. biophysics.orgresearchgate.net

Furthermore, the potential exists to synthesize this compound with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This would transform it into a precursor for developing radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool used in oncology and neuroscience. nih.gov

Reference Material in Chemical Studies

In analytical chemistry, reference materials are pure, stable compounds with well-characterized properties used to calibrate instruments, validate methods, and serve as internal standards. Due to its defined molecular structure and unique elemental composition, this compound is suitable for use as a reference standard.

Its distinct retention time in gas chromatography (GC) and its specific mass fragmentation pattern in mass spectrometry (MS) would allow it to be used for instrument calibration and quality control. In NMR spectroscopy, its sharp signal in both ¹H and ¹⁹F spectra could serve as a reliable reference point for chemical shift calibration, particularly in complex reaction mixtures containing other fluorinated species. colorado.edu

Interactive Data Table: Physicochemical Properties

Below are the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1575-43-5 |

| Molecular Formula | C₉H₁₁F |

| Molecular Weight | 138.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Fluoro-hemimellitene |

Structure Reactivity Relationships and Analogues of 5 Fluoro 1,2,3 Trimethylbenzene

Comparative Studies with Other Fluoro-trimethylbenzene Isomers

Methyl Groups (-CH₃): These are activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). They donate electron density to the ring via an inductive effect and hyperconjugation. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them.

Fluorine Atom (-F): As a halogen, fluorine exhibits a dual nature. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. nist.govsigmaaldrich.com However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R), an effect that directs incoming electrophiles to the ortho and para positions. nist.gov For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, making them net deactivators but ortho, para-directors. nist.gov

In 5-Fluoro-1,2,3-trimethylbenzene, the benzene ring has two unsubstituted positions available for substitution: C4 and C6.

The C4 position is ortho to the C3-methyl group and para to the C1-methyl group. It is also meta to the C2-methyl group and the C5-fluorine.

The C6 position is ortho to the C1-methyl group and meta to the C2- and C3-methyl groups. Crucially, it is ortho to the C5-fluorine.

When compared to other isomers, the reactivity will depend on the specific arrangement of the activating and deactivating groups. For instance, in 2-Fluoro-1,3,5-trimethylbenzene (B1295194) (2-fluoromesitylene), the three methyl groups and the fluorine atom are all positioned to direct incoming electrophiles to the same carbons (C4 and C6). carlroth.com This concerted activation, combined with the inherent high reactivity of the mesitylene (B46885) core, likely makes 2-fluoromesitylene more reactive than 5-fluorohemimellitene, where the directing effects are less aligned.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | N/A | C₉H₁₁F | 138.18 | N/A | |

| 2-Fluoro-1,3,5-trimethylbenzene | 392-69-8 | C₉H₁₁F | 138.18 | 70 (at 25 mmHg) chemsynthesis.com | |

| 2-Fluoro-1,3,4-trimethylbenzene | 26630-72-8 | C₉H₁₁F | 138.18 | N/A | |

| 2,4-Difluoro-1,3,5-trimethylbenzene | 392-61-0 | C₉H₁₀F₂ | 156.17 | 166.9 alfa-chemistry.com |

Analysis of Related Methyl-Substituted Benzene Derivatives

To understand the contribution of the trimethylbenzene framework, it is essential to analyze the non-fluorinated parent isomers: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). osha.govwikipedia.orgwikipedia.org All are colorless liquids and components of coal tar and petroleum. wikipedia.org

The arrangement of the three activating methyl groups significantly influences the reactivity and the products of electrophilic substitution.

Mesitylene (1,3,5-isomer): This is the most reactive of the three isomers towards electrophilic substitution. The three methyl groups are symmetrically placed, and their ortho, para-directing effects all converge on the same three unsubstituted carbon atoms (C2, C4, C6). This powerful, unified activation makes the ring highly nucleophilic. For example, bromination of mesitylene occurs readily without a catalyst. osha.gov

Pseudocumene (1,2,4-isomer): This isomer is less reactive than mesitylene. The directing effects of the methyl groups are not fully additive, leading to a mixture of substitution products at positions 3, 5, and 6. Industrially, it is the most abundant of the C9 aromatic hydrocarbons. wikipedia.org

Hemimellitene (1,2,3-isomer): This is the parent hydrocarbon of this compound. The adjacent methyl groups create some steric hindrance. Their activating effects direct incoming electrophiles primarily to the C4 and C6 positions. Its reactivity is generally intermediate between that of pseudocumene and mesitylene, though specific reaction conditions can alter this order.

The presence of three methyl groups in this compound ensures that the ring is still highly activated towards electrophilic attack, despite the deactivating influence of the fluorine atom.

| Compound Name | Systematic Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

|---|---|---|---|---|---|

| Hemimellitene | 1,2,3-Trimethylbenzene | 526-73-8 | 176 wikipedia.org | -25 wikipedia.org | 0.89 wikipedia.org |

| Pseudocumene | 1,2,4-Trimethylbenzene | 95-63-6 | 169-171 wikipedia.org | -43.78 wikipedia.org | 0.876 sigmaaldrich.com |

| Mesitylene | 1,3,5-Trimethylbenzene | 108-67-8 | 164.7 osha.gov | -44.8 osha.gov | 0.864 |

Investigation of Structure-Dependent Reactivity Patterns in Fluorinated Arenes

The reactivity of fluorinated arenes in electrophilic aromatic substitution is a classic example of competing electronic effects. The fluorine atom, and halogens in general, are unique in that they are deactivating yet ortho, para-directing. nist.gov

Resonance Effect (+R): The fluorine atom has lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzene ring. This donation of electron density through resonance increases the electron density at the ortho and para positions. This resonance stabilization is most effective for the carbocation intermediates (arenium ions) formed during ortho or para attack, lowering their activation energy compared to meta attack. Consequently, substitution occurs preferentially at the ortho and para positions. nist.gov

In this compound, this principle means the fluorine at C5 deactivates the entire ring but directs incoming electrophiles towards its ortho position (C6) and para position (C2, which is blocked). The final outcome of a reaction is thus a contest between the strong activation and directing effects of the three methyl groups and the deactivating but ortho-directing influence of the fluorine atom.

Synthesis and Spectroscopic Characterization of Functionalized Derivatives for Research Applications

While this compound is recognized as a potential building block in organic synthesis, specific examples of its use to create functionalized derivatives are not widely detailed in peer-reviewed literature. However, based on its structure, we can predict its behavior in common synthetic transformations and the spectroscopic characteristics of the resulting products.

A plausible and illustrative reaction is the electrophilic nitration of the aromatic ring. Given the activating nature of the trimethylbenzene core, this reaction would likely proceed under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid).

Hypothetical Synthesis: Nitration of this compound

The directing effects of the substituents would guide the incoming nitro group (-NO₂) to the available C4 or C6 positions. Due to the symmetry of the molecule with respect to the C2-C5 axis, these two positions are chemically equivalent, leading to a single primary product: 4-Nitro-5-fluoro-1,2,3-trimethylbenzene .

Predicted Spectroscopic Characterization of 4-Nitro-5-fluoro-1,2,3-trimethylbenzene:

The structure of the synthesized derivative would be confirmed using a combination of spectroscopic methods.

¹H NMR Spectroscopy: The spectrum would show distinct signals for the methyl groups and the single remaining aromatic proton. The aromatic proton at C6 would appear as a singlet (or a narrow doublet due to coupling with fluorine) and would be significantly deshielded (shifted downfield) due to the presence of the adjacent electron-withdrawing nitro group. The three methyl groups would likely appear as three distinct singlets.

¹³C NMR Spectroscopy: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the fluorine (C5) and the nitro group (C4) would show characteristic chemical shifts; the C-F signal would appear as a doublet due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy: A single resonance would be observed for the fluorine atom. Its chemical shift would provide information about its electronic environment, influenced by the adjacent nitro group and the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would feature strong, characteristic absorption bands confirming the presence of the nitro group, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch). A band corresponding to the C-F bond stretch would also be visible, typically in the 1250-1000 cm⁻¹ region.

| Spectroscopic Method | Predicted Characteristics for 4-Nitro-5-fluoro-1,2,3-trimethylbenzene |

|---|---|

| ¹H NMR | - Aromatic H (at C6): 1H, singlet, downfield shift.

|

| ¹³C NMR | - Nine distinct carbon signals.

|

| ¹⁹F NMR | - One singlet (or narrow multiplet) signal. |

| IR Spectroscopy (cm⁻¹) | - ~1530 (asymmetric NO₂ stretch).

|

Q & A

Q. What synthetic methodologies are effective for introducing fluorine into trimethylbenzene derivatives, and how can reaction yields be optimized?

Fluorination of halogenated precursors (e.g., iodinated derivatives) via halogen exchange (Halex reaction) is a common approach. Silver fluoride (AgF) with tetramethylethylenediamine (TMEDA) in toluene at 120°C can achieve moderate to good yields (56–53%) for analogous fluorinated aromatic systems . Microwave-assisted reactions (180°C, 10 min) offer comparable yields with reduced reaction time. Optimizing stoichiometry (1.2 eq AgF) and additives (e.g., TMEDA) is critical to suppress side reactions .

Q. What purification strategies are recommended for fluorinated aromatic compounds?

Chromatography (silica gel or reverse-phase) effectively separates fluorinated products. For thermally stable derivatives, recrystallization from toluene or THF is suitable. Hydrogenolysis (Pd/C, EtSiH) may be used cautiously to remove protecting groups, though fluorine stability under reducing conditions must be verified .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and methyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom activates the aromatic ring toward nucleophilic substitution but may deactivate it toward electrophilic reactions. Steric hindrance from 1,2,3-trimethyl groups can impede coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict reactive sites, while solvent screening (e.g., THF vs. DMF) and catalyst optimization (e.g., Pd vs. Cu) are empirically tested to balance electronic and steric challenges .

Q. What intermolecular interactions are unique to fluorinated trimethylbenzene derivatives, and how do they impact material design?

Fluorine participates in non-classical interactions:

- C-F⋯H-N/C-F⋯H-Cα : Stabilize peptide or polymer conformations .

- C-F⋯C=O : Enhance crystal packing via dipole-dipole interactions . These interactions are detectable via X-ray charge-density analysis and can be leveraged to design supramolecular assemblies or bioactive peptides .

Q. How can contradictions in spectroscopic or crystallographic data be resolved for fluorinated aromatics?